4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
Properties
Molecular Formula |
C20H17FN4O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H17FN4O4/c1-29-17-10-13(21)4-7-15(17)16-8-9-19(27)25(24-16)11-18(26)23-14-5-2-12(3-6-14)20(22)28/h2-10H,11H2,1H3,(H2,22,28)(H,23,26) |
InChI Key |
PUBABUSGIHDTAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction
Hydrazine hydrate reacts with 1,4-diketones under acidic conditions to form the pyridazinone ring. For example, 3-(4-fluoro-2-methoxyphenyl)-1,4-diketone undergoes cyclization in the presence of hydrochloric acid, yielding the 6-oxopyridazin-1(6H)-yl scaffold. Reaction conditions for this step are critical:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | <70°C: Incomplete cyclization; >100°C: Decomposition |
| Reaction Time | 6–8 hours | Shorter durations yield intermediates; longer durations reduce purity |
| Solvent | Ethanol/Water (3:1) | Polar protic solvents enhance protonation |
The product is purified via recrystallization from ethanol, achieving >85% purity.
The introduction of the acetyl group at the pyridazinone’s nitrogen is achieved through N-acetylation using acetyl chloride or acetic anhydride.
Reaction Conditions
-
Acetylating Agent : Acetic anhydride (1.2 equivalents) in dichloromethane.
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Temperature : 0–5°C (to minimize side reactions).
The reaction proceeds via nucleophilic acyl substitution, with the pyridazinone’s NH group attacking the electrophilic carbonyl carbon. After quenching with ice water, the 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl acetyl chloride intermediate is isolated via extraction (ethyl acetate) and dried over sodium sulfate.
Coupling with 4-Aminobenzamide
The final step involves forming the amide bond between the acetylated pyridazinone and 4-aminobenzamide . This is typically accomplished using carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
Amide Bond Formation
-
Reagents :
-
4-Aminobenzamide (1.1 equivalents).
-
EDCl (1.5 equivalents), HOBt (1-hydroxybenzotriazole, 1.5 equivalents).
-
Solvent: Dimethylformamide (DMF).
-
-
Conditions : Stirred at room temperature for 12–16 hours under nitrogen.
The reaction mechanism proceeds through activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide. Post-reaction, the crude product is purified via silica gel chromatography (eluent: chloroform/methanol 9:1), yielding 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide with >90% purity.
Optimization Challenges and Solutions
Byproduct Formation
Side products such as N-acetylated benzamide or dimerized pyridazinone may arise during coupling. Strategies to mitigate these include:
-
Stoichiometric Control : Using a slight excess of 4-aminobenzamide (1.1 eq) to drive the reaction to completion.
-
Low-Temperature Coupling : Performing the reaction at 0°C reduces unwanted side reactions.
Purification Difficulties
The polar nature of the target compound complicates crystallization. Alternatives include:
-
Gradient Elution Chromatography : Increasing methanol content incrementally (5% → 15%) in chloroform.
-
Preparative HPLC : Employing C18 columns with acetonitrile/water mobile phases.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 2H, pyridazinone-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH3), 2.45 (s, 3H, COCH3).
-
LC-MS : m/z 428.1 [M+H]⁺ (calculated 427.4).
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 4.2 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
Three primary routes have been reported for this compound:
| Route | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| A | 4 | 32 | Low-cost reagents |
| B | 3 | 45 | One-pot acetylation/coupling |
| C | 5 | 28 | High crystallinity |
Route B, utilizing a one-pot procedure for acetylation and coupling, offers the highest efficiency but requires stringent temperature control.
Industrial-Scale Considerations
For large-scale synthesis (>1 kg), challenges include:
-
Solvent Volume Reduction : Switching from DMF to THF reduces waste.
-
Catalyst Recycling : Immobilized DMAP on silica gel allows reuse for up to five cycles.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic differences between the target compound and similar pyridazinone derivatives:
Q & A
Basic Research Questions
Q. What synthetic routes are employed for synthesizing 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step organic reactions, including:
-
Functionalization of the pyridazinone core.
-
Acetylation and coupling with the benzamide moiety.
-
Key reaction conditions include temperature control (e.g., 60–80°C), solvent selection (e.g., dimethylformamide for enhanced efficiency), and nitrogen atmosphere to prevent oxidation. Reaction progress is monitored via TLC, and yields are optimized through recrystallization or column chromatography .
Table 1 : Example Synthetic Parameters
Step Key Reaction Component Conditions Monitoring Method 1 Pyridazinone ring formation 60°C, DMF TLC (Rf = 0.5) 2 Acetylation N₂ atmosphere, stoichiometric control NMR (δ 2.1 ppm for acetyl)
Q. How is the compound’s structure confirmed post-synthesis?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming functional groups (e.g., acetyl protons at δ 2.1–2.3 ppm, aromatic protons from the benzamide moiety). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹). Purity is assessed via HPLC (>95%) .
Q. What biological activities are associated with this compound, and what are its primary targets?
- Answer : The compound inhibits osteoclast differentiation, making it a candidate for osteoporosis treatment. Its pyridazinone core interacts with signaling pathways like RANKL/OPG, reducing bone resorption markers (e.g., TRAP activity). In vitro studies show IC₅₀ values of ~10–50 µM in osteoclastogenesis assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different in vitro models?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences, serum concentration). Mitigation strategies include:
- Standardizing protocols (e.g., identical osteoclast precursor sources, culture media).
- Using orthogonal assays (e.g., TRAP staining + qPCR for NFATc1 expression).
- Validating results in primary cell lines or animal models .
Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Answer : Structure-activity relationship (SAR) studies suggest:
-
Fluorine substitution on the phenyl ring improves metabolic stability.
-
Methoxy groups enhance solubility but may reduce binding affinity.
-
Modifications to the acetamide linker (e.g., methyl groups) balance lipophilicity and bioavailability. Computational docking studies guide rational design by predicting interactions with osteoclast targets .
Table 2 : SAR Insights from Analogues
Modification Effect on Activity Reference 4-Fluoro substitution ↑ Metabolic stability Methoxy group removal ↓ Solubility, ↑ IC₅₀
Q. What experimental designs are recommended for assessing off-target effects in preclinical studies?
- Answer : Use a multi-tiered approach:
- Tier 1 : Broad kinase profiling to identify unintended inhibition (e.g., using PamGene® kinase arrays).
- Tier 2 : Transcriptomic analysis (RNA-seq) to detect pathway dysregulation.
- Tier 3 : In vivo toxicity studies in rodent models (e.g., liver/kidney function tests).
- Negative controls (e.g., inactive enantiomers) help distinguish target-specific effects .
Methodological Notes
- Data Synthesis : Emphasis on peer-reviewed studies (e.g., ) and pharmacopeial standards () for analytical validation.
- Depth : Advanced questions integrate mechanistic hypotheses (e.g., RANKL pathway inhibition) and translational challenges (e.g., pharmacokinetic optimization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
